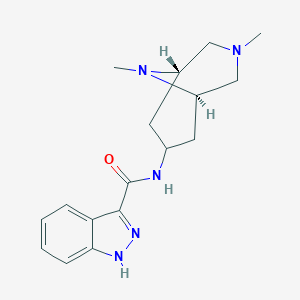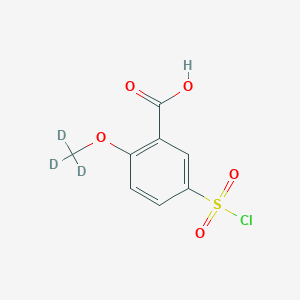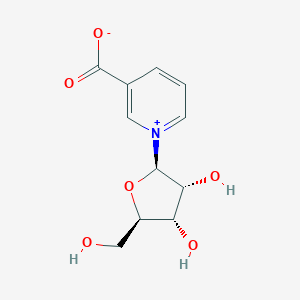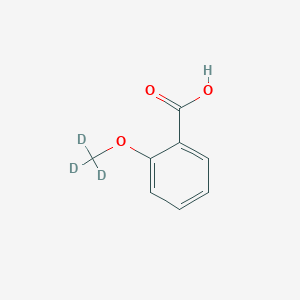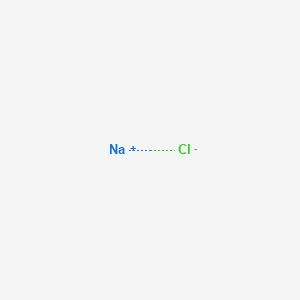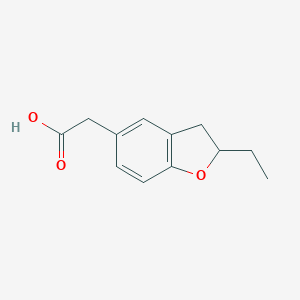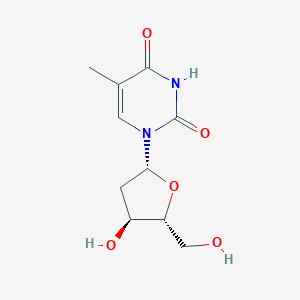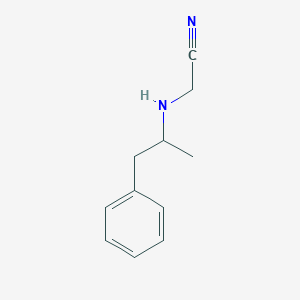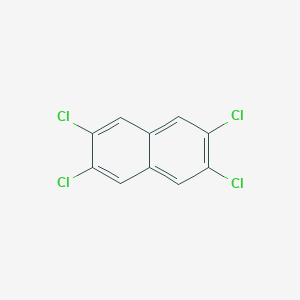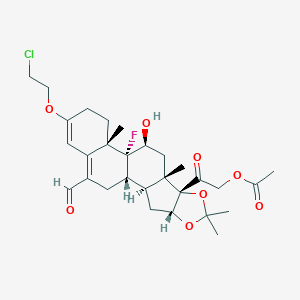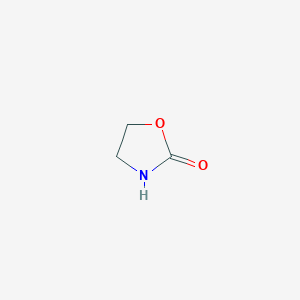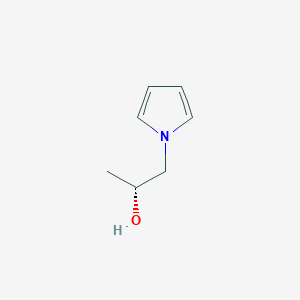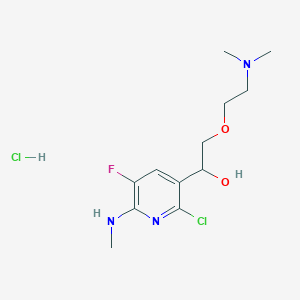
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was originally identified as a vascular disrupting agent (VDA) and has been shown to induce tumor necrosis in preclinical models.
科学研究应用
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been extensively studied for its potential anti-cancer properties. It was originally identified as a VDA and has been shown to induce tumor necrosis in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. In addition to its anti-cancer properties, 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been studied for its potential anti-inflammatory properties.
作用机制
The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood. However, it is believed that 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride induces tumor necrosis by disrupting the tumor vasculature. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may also contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.
生化和生理效应
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models. It has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models and enhance the efficacy of radiotherapy and chemotherapy. Another advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-inflammatory properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to inhibit the production of pro-inflammatory cytokines. One limitation of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its complex synthesis method, which may limit its availability and use.
未来方向
There are several future directions for the study of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. One direction is to further investigate its mechanism of action. The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood, and further research may provide insights into its anti-cancer and anti-inflammatory properties. Another direction is to investigate the potential of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in combination with other cancer therapies. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to enhance the efficacy of radiotherapy and chemotherapy, and further research may identify other therapies that can be combined with 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride to improve cancer treatment. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, which may increase its availability and use in lab experiments.
合成方法
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride can be synthesized through a multi-step process that involves the reaction of 2-chloro-4,6-dinitropyridine with 2-dimethylaminoethanol to form the intermediate 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-nitropyridine. This intermediate is then reduced with sodium dithionite to form 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. The final product is obtained as a monohydrochloride salt.
属性
CAS 编号 |
142934-88-1 |
|---|---|
产品名称 |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride |
分子式 |
C12H20Cl2FN3O2 |
分子量 |
328.21 g/mol |
IUPAC 名称 |
1-[2-chloro-5-fluoro-6-(methylamino)pyridin-3-yl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H19ClFN3O2.ClH/c1-15-12-9(14)6-8(11(13)16-12)10(18)7-19-5-4-17(2)3;/h6,10,18H,4-5,7H2,1-3H3,(H,15,16);1H |
InChI 键 |
GQXWIFBBWLCPBX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
规范 SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
同义词 |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5 -fluoro-6-(methylamino)-, monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
